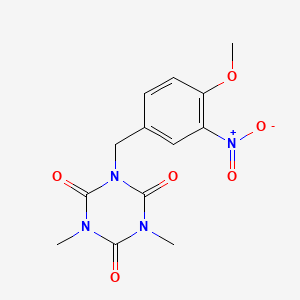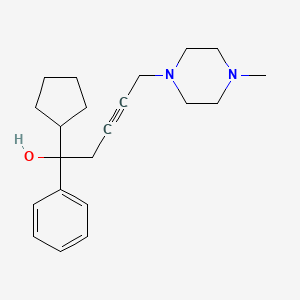![molecular formula C15H13N5OS B5529185 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5529185.png)
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemistry and properties of triazole derivatives, including those similar to 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide, have been widely studied due to their versatile applications in various fields such as medicine, agriculture, and material science. Triazole compounds are known for their stability and diverse biological activities, making them a significant area of research within heterocyclic chemistry (Rossi et al., 2014).
Synthesis Analysis
The synthesis of triazole derivatives often employs strategies like the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of click chemistry due to its efficiency and versatility. For instance, the preparation of triazole compounds through eco-friendly methods has seen significant advancements, including the use of water as a solvent and microwave irradiation, which offers greener alternatives to traditional synthesis methods (de Souza et al., 2019).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their aromatic stability and the ability to participate in various interactions, including hydrogen bonding and dipole-dipole interactions. These interactions are crucial for the biological activity of triazole compounds and their potential as pharmacophores (Scior et al., 2011).
Chemical Reactions and Properties
Triazole derivatives undergo a range of chemical reactions, reflecting their reactivity and functional group transformations. The reactivity of 1,2,4-triazole derivatives, for instance, includes reactions with both C- and N-nucleophiles, leading to a wide variety of cyclic, acyclic, and heterocyclic compounds, demonstrating the versatile chemistry of triazole compounds (Kamneva et al., 2018).
Mechanism of Action
While the specific mechanism of action for “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide” is not known, 1,2,4-triazole derivatives have been found to exhibit inhibitory potential against various enzymes. For example, some 1,2,4-triazole analogs have been found to inhibit the carbonic anhydrase-II enzyme through direct binding with the active site residues of the enzyme .
Safety and Hazards
Future Directions
Given the wide range of biological and pharmacological activities exhibited by 1,2,4-triazole derivatives, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research could involve the synthesis of new 1,2,4-triazole derivatives, the investigation of their biological activities, and the study of their mechanisms of action .
properties
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(18-13-8-4-5-9-16-13)10-22-15-17-11-20(19-15)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWOOXEVCMDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-1H-[1,2,4]triazol-3-ylsulfanyl)-N-pyridin-2-yl-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5529107.png)


![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5529124.png)
![methyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5529131.png)
![9-{[4-(dimethylamino)phenyl]acetyl}-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5529143.png)
![2-(4-chlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5529152.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5529158.png)
![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)
![6-ethyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5529187.png)


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5529203.png)
